3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione

Description

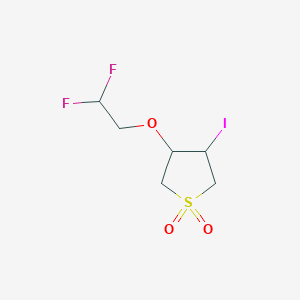

3-(2,2-Difluoroethoxy)-4-iodo-1λ⁶-thiolane-1,1-dione is a sulfone-containing thiolane derivative characterized by a five-membered sulfur ring (thiolane) with two sulfonyl groups (1,1-dione). Key structural features include:

- Position 4: An iodine atom, which introduces steric bulk and may facilitate halogen bonding or serve as a synthetic handle for further modifications.

- Sulfone groups: Electron-withdrawing 1,1-dione moieties that enhance ring rigidity and influence reactivity.

While direct physicochemical data for this compound are unavailable in the provided evidence, its molecular formula is estimated as C₅H₇F₂IO₃S with a molar mass of 312.07 g/mol, derived from the sum of its substituents and core structure.

Properties

Molecular Formula |

C6H9F2IO3S |

|---|---|

Molecular Weight |

326.10 g/mol |

IUPAC Name |

3-(2,2-difluoroethoxy)-4-iodothiolane 1,1-dioxide |

InChI |

InChI=1S/C6H9F2IO3S/c7-6(8)1-12-5-3-13(10,11)2-4(5)9/h4-6H,1-3H2 |

InChI Key |

BQZYIQWBFWDYAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CS1(=O)=O)I)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves several steps. One common method includes the reaction of 2,2-difluoroethanol with a suitable sulfonyl chloride or sulfonic anhydride in the presence of an alkali to form an intermediate compound . This intermediate is then reacted with iodine and other reagents under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydrogen or alkyl groups.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoroethoxy group can enhance the compound’s stability and binding affinity to its targets, while the iodo group can facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Research Implications and Gaps

- Data Limitations : Direct experimental data (e.g., NMR, solubility) for the target compound are absent in the provided evidence, necessitating further characterization.

- Comparative Studies : Future work should explore the biological activity of sulfone-containing thiolanes versus thiazine thiones, particularly in drug discovery contexts.

Biological Activity

3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is a synthetic organic compound notable for its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). This compound belongs to the class of thiolanes, characterized by a five-membered ring containing sulfur. The unique structure and substituents of this compound make it a subject of interest in medicinal chemistry.

- Molecular Formula : C₆H₉F₂IO₃S

- Molecular Weight : 326.10 g/mol

- Structural Features :

- Contains a thiolane ring with two carbonyl groups (dione).

- Substituents include a difluoroethoxy group and an iodine atom.

Preliminary studies indicate that this compound exhibits significant biological activity through the inhibition of PTPs. PTPs are critical enzymes involved in cellular signaling pathways that regulate various physiological processes. Inhibition of these enzymes can have therapeutic implications for diseases such as cancer and diabetes.

In Vitro Studies

Research has demonstrated the compound's ability to modulate cellular signaling pathways effectively. Interaction studies typically employ techniques such as surface plasmon resonance (SPR) and enzyme kinetics to elucidate the compound's mechanism of action. These studies are essential for optimizing efficacy and minimizing potential side effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Iodo-4-propoxy-1lambda6-thiolane-1,1-dione | Similar thiolane structure | Potential PTP inhibitor |

| 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione | Different substituents on thiolane | Anticancer properties |

| 3-(2-Fluoropropoxy)-4-bromo-thiolane-1,1-dione | Contains bromine instead of iodine | Varies based on halogen substitution |

The unique combination of difluoroethoxy and iodo groups in this compound distinguishes it from others, potentially conferring distinct physicochemical properties and biological activities.

Case Studies

One notable study focused on the synthesis and biological evaluation of various derivatives of thiolane compounds. The study highlighted that derivatives with similar structural features exhibited varying levels of cytotoxicity against cancer cell lines. For instance, compounds were tested against A549 lung cancer cells, revealing that those with specific substituents showed enhanced anticancer activity.

Cytotoxicity Results

The following table summarizes cytotoxicity results from related research:

| Compound | IC₅₀ (μg/mL) against A549 Cells |

|---|---|

| This compound | TBD (To Be Determined) |

| 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione | 11.20 |

| 3-Iodo-4-propoxy-1lambda6-thiolane-1,1-dione | 15.73 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.